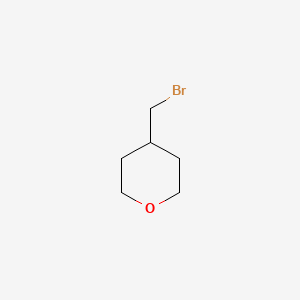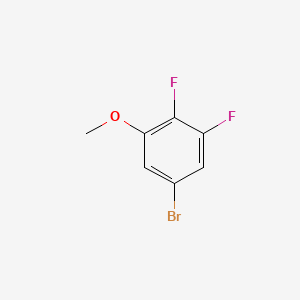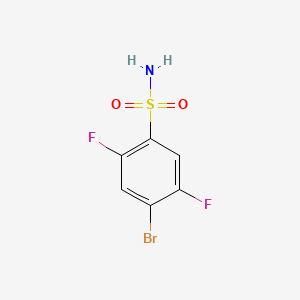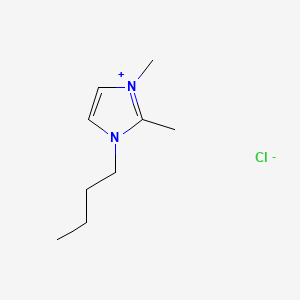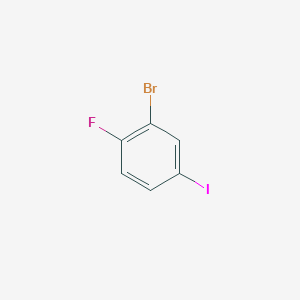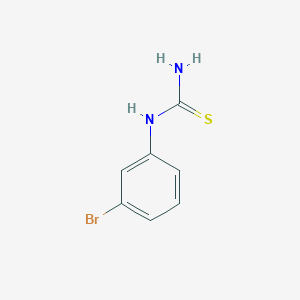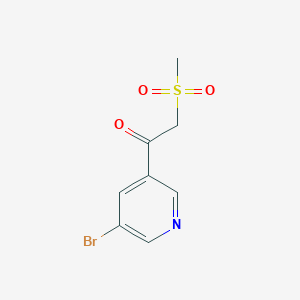
4-溴-1H-吡咯-2-羧酸
描述
4-bromo-1H-pyrrole-2-carboxylic Acid is a natural product found in Axinella verrucosa . It has the molecular formula C5H4BrNO2 and a molecular weight of 189.99 g/mol . The IUPAC name for this compound is 4-bromo-1H-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The non-H atoms of the pyrrole ring and the Br atom are approximately coplanar, with an r.m.s. deviation from the best fit plane of 0.025 Å . The dihedral angle between the plane of the carboxy group and this plane is 14.1° .
Physical And Chemical Properties Analysis
4-bromo-1H-pyrrole-2-carboxylic Acid is a solid at room temperature . It has a boiling point of 168-170°C . The compound has two hydrogen bond donors and two hydrogen bond acceptors .
科学研究应用
Pharmaceuticals
4-bromo-1H-pyrrole-2-carboxylic Acid is used in the pharmaceutical industry due to its potential as a building block for the synthesis of various drugs. Its pyrrole core is a common motif in many pharmacologically active compounds, and the bromine atom offers a reactive site for further functionalization .
Material Science
In material science, this compound can be utilized to create novel organic semiconductors. The pyrrole ring can act as an electron-rich center, which is beneficial for the conductivity of materials .
Organocatalysis
The compound finds application in organocatalysis, where it can be used to synthesize pyrroles through catalytic methods. This is particularly valuable in green chemistry, as it allows for the creation of complex molecules without the need for harsh conditions or toxic metals .
Biological Studies
4-bromo-1H-pyrrole-2-carboxylic Acid can be employed in biological studies to explore the bioactivity of pyrrole derivatives. It can serve as a precursor for compounds that interact with various biological targets .
Chemical Synthesis
This compound is a versatile intermediate in chemical synthesis. It can be used to prepare a wide range of pyrrole derivatives, which are important in the synthesis of natural products, dyes, and pigments .
Analytical Chemistry
In analytical chemistry, derivatives of 4-bromo-1H-pyrrole-2-carboxylic Acid can be used as standards or reagents in chromatography and spectroscopy for the detection and quantification of pyrrole-related compounds .
Agrochemistry
The pyrrole ring system is present in many agrochemicals. 4-bromo-1H-pyrrole-2-carboxylic Acid can be a starting point for the synthesis of herbicides and pesticides with pyrrole structures .
Food Industry
While not directly used in food, its derivatives can be studied for their potential as flavoring agents or preservatives, given the importance of pyrrole compounds in food chemistry .
安全和危害
未来方向
作用机制
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the nitrogen atom and the conjugated π-system in the pyrrole ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1H-Pyrrole-2-Carboxylic Acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
4-bromo-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKEVJEMKKVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372424 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrole-2-carboxylic Acid | |
CAS RN |
27746-02-7 | |
| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-bromo-1H-pyrrole-2-carboxylic acid?
A1: 4-bromo-1H-pyrrole-2-carboxylic acid exhibits a planar structure with the bromine, pyrrole ring, and carboxylic acid group lying approximately in the same plane. [] This planarity can influence its interactions with biological targets. The molecule also forms corrugated sheets held together by O—H⋯O hydrogen bonds in its crystal structure. [] This hydrogen bonding pattern can influence its solubility and stability.
Q2: Does 4-bromo-1H-pyrrole-2-carboxylic acid exhibit any notable biological activity?
A2: While 4-bromo-1H-pyrrole-2-carboxylic acid itself has not been extensively studied for its biological activity, it is a structural component of bromoageliferin, a marine alkaloid. [] Research suggests that the bromine substitution in bromoageliferin contributes to its enhanced antibacterial activity against Pseudomonas aeruginosa compared to its non-brominated analog, ageliferin. [] This finding highlights the potential of 4-bromo-1H-pyrrole-2-carboxylic acid as a scaffold for developing antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one](/img/structure/B1272157.png)


![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)
